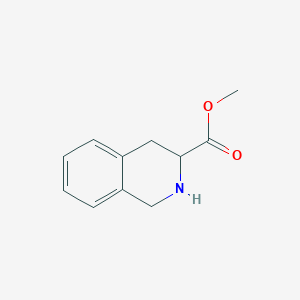

Methyl 1,2,3,4-tetrahydroisoquinoline-3-carboxylate

Vue d'ensemble

Description

Methyl 1,2,3,4-tetrahydroisoquinoline-3-carboxylate is a chemical compound with the molecular formula C11H13NO2. It is a derivative of tetrahydroisoquinoline, a structure found in various natural products and synthetic compounds with significant biological activities .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 1,2,3,4-tetrahydroisoquinoline-3-carboxylate typically involves the cyclization of an N-acyl derivative of β-phenylethylamine in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3), phosphorus pentoxide (P2O5), or zinc chloride (ZnCl2) .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the Pictet-Spengler reaction remains a cornerstone in the synthesis of tetrahydroisoquinoline derivatives, and its scalability makes it suitable for industrial applications .

Analyse Des Réactions Chimiques

Pictet–Spengler Condensation

This reaction is pivotal for constructing polycyclic alkaloid frameworks. Methyl 1,2,3,4-tetrahydroisoquinoline-3-carboxylate reacts with aldehydes or ketones under acidic conditions to form β-carboline or tetrahydroisoquinoline derivatives.

Example Reaction:

Conditions:

-

Catalysts: Trifluoroacetic acid (TFA) or BF₃·OEt₂

-

Solvents: Dichloromethane (DCM) or methanol

-

Temperature: 0–25°C

Key Findings:

-

High regioselectivity for C1-position of the isoquinoline ring .

-

Used to synthesize enantiopure intermediates for opioid receptor antagonists .

Reduction Reactions

The ester group and aromatic ring system undergo selective reductions.

Ester Reduction

The methyl ester is reduced to a primary alcohol using lithium aluminum hydride (LiAlH₄) or diisobutylaluminum hydride (DIBAL-H):

Data:

| Reagent | Yield (%) | Product | Reference |

|---|---|---|---|

| LiAlH₄ | 85 | 1,2,3,4-THIQ-3-hydroxymethyl | |

| DIBAL-H | 78 | Same as above |

Aromatic Ring Hydrogenation

Catalytic hydrogenation (H₂/Pd-C) saturates the benzene ring:

Conditions:

-

Pressure: 1–3 atm

-

Solvent: Ethanol or THF

Coordination Chemistry

The nitrogen atom coordinates with transition metals to form stable complexes, useful in catalysis.

Example: Reaction with Cu²⁺ or Co³⁺ salts yields coordination compounds :

Key Complexes:

| Metal Ion | Ligand Ratio | Application | Reference |

|---|---|---|---|

| Cu²⁺ | 1:2 | Enantioselective nitroaldol addition | |

| Co³⁺ | 1:1 | Michael addition catalysis |

Structural Insights:

-

NMR and X-ray studies confirm octahedral geometry for Co³⁺ complexes .

-

Conformational flexibility of the ligand influences catalytic activity .

Ester Hydrolysis and Functionalization

The methyl ester undergoes hydrolysis to a carboxylic acid, enabling further derivatization.

Acid-Catalyzed Hydrolysis

Conditions:

Amide Formation

The carboxylic acid reacts with amines via EDC/HOBt coupling:

Applications:

Alkylation and Acylation

The secondary amine in the tetrahydroisoquinoline ring undergoes alkylation or acylation.

N-Alkylation

Conditions:

-

Base: K₂CO₃ or DIPEA

-

Solvent: DMF or acetonitrile

Example: Benzylation using benzyl bromide yields N-substituted derivatives .

N-Acylation

Acetic anhydride or acyl chlorides acylate the amine:

Key Use: Production of acetylated intermediates for alkaloid synthesis .

Oxidative Reactions

Controlled oxidation modifies the tetrahydroisoquinoline scaffold.

Ring Oxidation

DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone) oxidizes the saturated ring to an aromatic isoquinoline:

Conditions:

Comparative Reaction Table

Applications De Recherche Scientifique

Pharmaceutical Development

MTHIQ is recognized as a crucial intermediate in the synthesis of pharmaceuticals targeting neurological disorders. Its structural features allow it to participate in the development of neuroprotective agents that may assist in treating conditions such as Alzheimer's and Parkinson's diseases.

- Neuroprotective Properties : Studies indicate that MTHIQ can modulate neurotransmitter systems, potentially restoring altered levels of serotonin and dopamine in the brain, which is vital for managing neurodegenerative diseases .

Organic Synthesis

In organic chemistry, MTHIQ serves as a versatile building block for constructing complex molecules. Its ability to undergo various chemical transformations makes it valuable for synthesizing new compounds with potential therapeutic effects.

- Synthetic Versatility : MTHIQ can be utilized in reactions to form derivatives that exhibit enhanced biological activity. For instance, it can be transformed into other isoquinoline derivatives that may possess unique pharmacological properties .

Biochemical Research

MTHIQ is employed extensively in biochemical research to explore enzyme interactions and metabolic pathways. This research is crucial for understanding biological processes at a molecular level.

- Enzyme Interaction Studies : Researchers have utilized MTHIQ to study its effects on various enzymes involved in neurotransmitter metabolism, aiding in the understanding of brain chemistry and related disorders .

Material Science

The compound is also being explored for its applications in material science, particularly in developing new polymers with specific properties.

- Polymer Development : MTHIQ can be integrated into polymer matrices to enhance their mechanical and thermal properties, making it useful for industrial applications .

Natural Product Synthesis

Researchers utilize MTHIQ in the synthesis of natural products, which can lead to the discovery of new bioactive compounds.

- Bioactive Compound Discovery : The compound's structural similarities with other natural products make it a candidate for synthesizing novel compounds that could have therapeutic applications .

Case Studies and Research Findings

Several studies highlight the potential applications of MTHIQ:

- A study demonstrated that derivatives of MTHIQ showed promise as neuroprotective agents by improving cognitive functions in animal models of Alzheimer's disease .

- Another research focused on the synthesis of MTHIQ derivatives that exhibited significant analgesic effects, suggesting potential applications in pain management therapies.

Data Table: Summary of Applications

| Application Area | Description | Key Findings |

|---|---|---|

| Pharmaceutical Development | Intermediate for drugs targeting neurological disorders | Neuroprotective properties observed; potential treatment for Alzheimer's |

| Organic Synthesis | Building block for complex molecule construction | Versatile reactions leading to biologically active derivatives |

| Biochemical Research | Studies on enzyme interactions and metabolic pathways | Insights into neurotransmitter metabolism |

| Material Science | Development of new polymers with enhanced properties | Improved mechanical and thermal properties |

| Natural Product Synthesis | Synthesis of bioactive compounds | Discovery of novel compounds with therapeutic potential |

Mécanisme D'action

The mechanism of action of Methyl 1,2,3,4-tetrahydroisoquinoline-3-carboxylate involves its interaction with various molecular targets and pathways. It is known to inhibit monoamine oxidase (MAO) enzymes, which play a crucial role in the metabolism of neurotransmitters . Additionally, it exhibits neuroprotective effects by scavenging free radicals and antagonizing the glutamatergic system .

Comparaison Avec Des Composés Similaires

Similar Compounds

1-Methyl-1,2,3,4-tetrahydroisoquinoline: Known for its neuroprotective and antidepressant-like effects.

1-Benzyl-1,2,3,4-tetrahydroisoquinoline: Exhibits neurotoxic properties.

1,2,3,4-Tetrahydroisoquinoline: Found in various natural products and has diverse biological activities.

Uniqueness

Methyl 1,2,3,4-tetrahydroisoquinoline-3-carboxylate is unique due to its specific structural features, which allow it to interact with a wide range of biological targets. Its ability to undergo various chemical reactions makes it a versatile compound in synthetic chemistry .

Activité Biologique

Methyl 1,2,3,4-tetrahydroisoquinoline-3-carboxylate (MTHIQ) is a compound that belongs to the tetrahydroisoquinoline family, which is known for its diverse biological activities and potential therapeutic applications. This article explores the biological activity of MTHIQ, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

- Molecular Formula : C_12H_13NO_2

- Molar Mass : Approximately 191.23 g/mol

- Structure : MTHIQ features a tetrahydroisoquinoline core with a carboxylate ester functional group, contributing to its unique biological properties.

1. Antitumor Activity

MTHIQ and its derivatives have shown significant antitumor effects in various studies. For instance, a study evaluated a series of tetrahydroisoquinoline derivatives against different cancer cell lines using assays like MTT and LDH. The results indicated that certain derivatives exhibited promising antiproliferative activity, suggesting that MTHIQ could be developed as an anticancer agent .

2. Antiviral Activity

Research has demonstrated that tetrahydroisoquinoline derivatives possess antiviral properties. A study focused on synthesizing novel tetrahydroisoquinoline derivatives and tested their activity against human coronaviruses (HCoV-229E and HCoV-OC43). The findings revealed that some derivatives exhibited notable antiviral activity, indicating the potential of MTHIQ in treating viral infections .

3. Neuroprotective Effects

MTHIQ has been implicated in neuroprotective research, particularly concerning neurodegenerative diseases such as Alzheimer’s and Parkinson’s. Its structural similarity to other neuroactive compounds suggests it may interact with neurotransmitter systems, thus providing neuroprotection .

4. Anti-inflammatory Properties

The compound has also been studied for its anti-inflammatory effects. Research indicates that certain tetrahydroisoquinoline derivatives can inhibit pro-inflammatory cytokines and enzymes involved in inflammatory processes, making MTHIQ a candidate for developing anti-inflammatory drugs .

The mechanisms through which MTHIQ exerts its biological effects are diverse:

- Matrix Metalloproteinase Inhibition : MTHIQ has been studied for its ability to inhibit matrix metalloproteinases (MMPs), enzymes involved in extracellular matrix degradation. This inhibition is crucial for preventing cancer metastasis .

- Neurotransmitter Modulation : The compound may influence neurotransmitter systems by acting as an antagonist or modulator at various receptors, contributing to its neuroprotective effects .

Case Study 1: Antitumor Efficacy

A study on the cytotoxicity of MTHIQ derivatives against human oral squamous cell carcinoma (OSCC) demonstrated significant tumor-specific cytotoxicity with certain derivatives showing high selectivity towards cancer cells while sparing normal cells .

Case Study 2: Antiviral Screening

In another study investigating the antiviral potential of tetrahydroisoquinoline derivatives against coronaviruses, several compounds were found to significantly reduce viral replication in vitro, highlighting the therapeutic potential of MTHIQ in viral infections .

Data Tables

Propriétés

IUPAC Name |

methyl 1,2,3,4-tetrahydroisoquinoline-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO2/c1-14-11(13)10-6-8-4-2-3-5-9(8)7-12-10/h2-5,10,12H,6-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YTNGWXICCHJHKA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1CC2=CC=CC=C2CN1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501000757 | |

| Record name | Methyl 1,2,3,4-tetrahydroisoquinoline-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501000757 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

79815-19-3, 57060-86-3 | |

| Record name | Methyl 1,2,3,4-tetrahydroisoquinoline-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501000757 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | methyl 1,2,3,4-tetrahydroisoquinoline-3-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.